molecular formula C8H20N2O B1437520 3-{[3-(Ethylamino)propyl]amino}-1-propanol CAS No. 1040692-77-0

3-{[3-(Ethylamino)propyl]amino}-1-propanol

Cat. No.: B1437520
CAS No.: 1040692-77-0
M. Wt: 160.26 g/mol
InChI Key: VWAKDWHKVINLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Ethylamino)propyl]amino}-1-propanol is an organic compound that belongs to the class of alkanolamines. This compound features both amine and alcohol functional groups, making it versatile for various chemical reactions and applications. It is often used in the synthesis of pharmaceuticals, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reductive Amination: One common method to synthesize 3-{[3-(Ethylamino)propyl]amino}-1-propanol involves the reductive amination of 3-(ethylamino)propylamine with formaldehyde. The reaction typically uses a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product.

    Alkylation of Amines: Another method involves the alkylation of 3-aminopropanol with 3-(ethylamino)propyl chloride. This reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in 3-{[3-(Ethylamino)propyl]amino}-1-propanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amine groups to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride, forming compounds like 3-{[3-(Ethylamino)propyl]amino}-1-chloropropane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, room temperature to moderate heating.

Major Products Formed

    Oxidation: 3-{[3-(Ethylamino)propyl]amino}propanal, 3-{[3-(Ethylamino)propyl]amino}propanoic acid.

    Reduction: Secondary and tertiary amines.

    Substitution: 3-{[3-(Ethylamino)propyl]amino}-1-chloropropane.

Scientific Research Applications

3-{[3-(Ethylamino)propyl]amino}-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules and the development of novel biochemical assays.

    Medicine: It serves as a building block for the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-{[3-(Ethylamino)propyl]amino}-1-propanol exerts its effects depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and ionic interactions, facilitating its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: Lacks the ethylamino group, making it less versatile in certain synthetic applications.

    3-(Dimethylamino)-1-propanol: Contains a dimethylamino group instead of an ethylamino group, which can alter its reactivity and applications.

    3-(Methylamino)-1-propanol: Similar structure but with a methylamino group, affecting its chemical properties and uses.

Uniqueness

3-{[3-(Ethylamino)propyl]amino}-1-propanol is unique due to the presence of both ethylamino and propanol groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the synthesis of amphiphilic molecules and in applications requiring specific solubility characteristics.

This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-[3-(ethylamino)propylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O/c1-2-9-5-3-6-10-7-4-8-11/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAKDWHKVINLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Ethylamino)propyl]amino}-1-propanol
Reactant of Route 2
Reactant of Route 2
3-{[3-(Ethylamino)propyl]amino}-1-propanol
Reactant of Route 3
Reactant of Route 3
3-{[3-(Ethylamino)propyl]amino}-1-propanol
Reactant of Route 4
Reactant of Route 4
3-{[3-(Ethylamino)propyl]amino}-1-propanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-{[3-(Ethylamino)propyl]amino}-1-propanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-{[3-(Ethylamino)propyl]amino}-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.